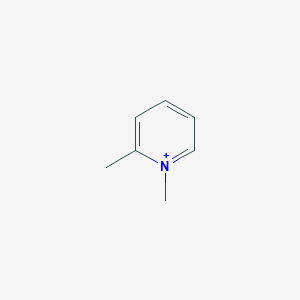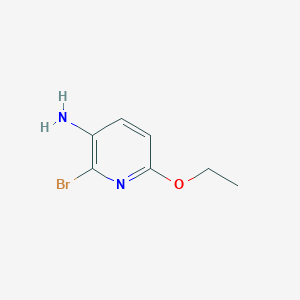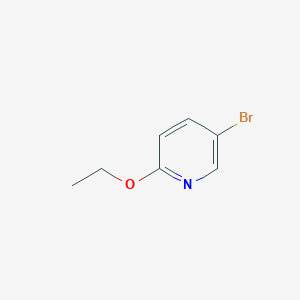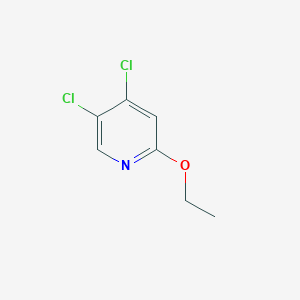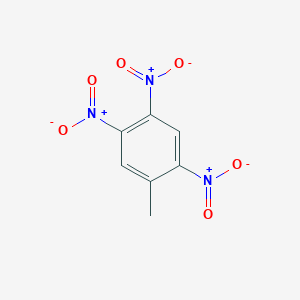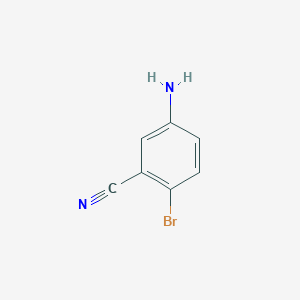
3-(苄氧基)苯酚
概述
描述
“3-(Benzyloxy)phenol” is an organic compound in the phenol family with the chemical formula C13H12O2 . It has a molecular weight of 200.23 . It is also known as the monobenzyl ether of hydroquinone .
Synthesis Analysis
The synthesis of 3-(Benzyloxy)phenol involves various methods. One approach involves the condensation reaction of 4-(benzyloxy)-2-hydroxybenzaldehyde with various aminophenol derivatives . Another method involves the two-step synthesis from 2,4,6-triiodophenol with corresponding reagents .
Molecular Structure Analysis
The molecular structure of 3-(Benzyloxy)phenol consists of a phenol group (a benzene ring with a hydroxyl group) and a benzyloxy group (a benzene ring with an oxygen atom attached) linked together . The molecular formula is C13H12O2 .
Chemical Reactions Analysis
Phenols, including 3-(Benzyloxy)phenol, are highly reactive substrates for electrophilic halogenation, nitration, sulfonation, and Friedel–Crafts reactions . Oxidation of phenols doesn’t occur in the same way as alcohols because they don’t have a hydrogen atom on the hydroxyl-bearing carbon .
Physical And Chemical Properties Analysis
The physical and chemical properties of 3-(Benzyloxy)phenol include a density of 1.2±0.1 g/cm3, boiling point of 358.0±17.0 °C at 760 mmHg, and a flash point of 212.1±5.9 °C .
科学研究应用
酶促羟基化用于合成氢醌衍生物
- 细胞色素 P450 BM-3 突变体已被用于芳香族化合物的羟基化,包括 2-(苄氧基)苯酚,从而产生氢醌衍生物。这一过程证明了酶在区域选择性羟基化中的作用,这对于特定氢醌化合物的合成至关重要 (Sulistyaningdyah 等,2005)。
酚类化合物的抗氧化活性
- 对酚酸抗氧化活性的研究,其中苄氧基起着重要作用,表明特定的官能团可以增强这些化合物的抗氧化性能。这对于理解酚类化合物中结构变化在抗氧化活性中的作用至关重要 (Chen 等,2020)。
聚苯并恶嗪合成中酚化的替代方法
- 与 3-(苄氧基)苯酚相关的酚类化合物苯乙酸,已被探索作为聚苯并恶嗪合成中的一种可再生替代品。这项研究突出了酚类化合物在增强分子对苯并恶嗪环形成的反应性方面的潜力,展示了它们在材料科学中的重要性 (Trejo-Machin 等,2017)。
有机合成中的分子内芳基化
- 对苯酚分子内芳基化的研究,包括 3-(2-卤代苄氧基)苯酚,表明了在不需要过渡金属的情况下形成碳碳键的潜力。这种方法在有机合成中对于形成复杂的芳香族化合物非常重要 (Bajracharya & Daugulis,2008)。
溶致变色材料中的应用
- 对 ((4-(苄氧基)亚苄基)氨基)苯酚化合物的研究表明它们作为溶致变色材料的潜力。对它们的电子结构和与溶剂相互作用的研究提供了对此类化合物在传感和分子电子学中应用的见解 (Sıdır 等,2019)。
新型化学化合物的合成
- 由苯酚合成 3-氯-(4-苄氧基)-3-苯丙烯醛证明了酚类化合物在合成具有各种工业应用潜力的新型化学实体方面的多功能性 (光铭,2010)。
苯到苯酚的羟基化
- 研究探索了使用细胞色素 P450BM3 等催化剂将苯羟基化成苯酚。这项研究为苯酚生产提供了生态友好且高效的方法,苯酚是各种工业过程中至关重要的中间体 (Shoji 等,2013)。
光催化苯羟基化
- 在光催化苯羟基化成苯酚中使用铁基金属有机框架突出了新型催化材料在绿色化学中的应用。这种方法强调了可持续方法在化学合成中的重要性 (Wang 等,2015)。
生物修复监测
- 开发用于监测生物修复的特定引物,特别是在苯酚类化合物(如苯)的降解中,强调了分子生物学在环境科学和污染物管理中的作用 (Mesarch 等,2000)。
席夫碱中的紫外诱导旋转异构化
- 对芳基席夫碱(如含有邻位羟基取代芳基席夫碱的苄氧基)中的紫外诱导苄氧基旋转异构化的研究揭示了这些化合物的化学生物行为。本研究对理解苄氧基在紫外照射下的行为具有启示意义 (Sıdır 等,2022)。
作用机制
The topical application of monobenzone, a related compound, increases the excretion of melanin from melanocytes. This effect is thought to be responsible for the depigmenting effect of the drug in humans .
安全和危害
3-(Benzyloxy)phenol may cause skin irritation and serious eye irritation. It may also cause respiratory irritation .
未来方向
Recent research has focused on the synthesis of phenol derivatives due to their high potential as building blocks for the synthesis of bioactive natural products and conducting polymers . Photocatalysis is a promising method for the selective conversion of benzene to phenol because it can proceed under mild reaction conditions .
属性
IUPAC Name |
3-phenylmethoxyphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O2/c14-12-7-4-8-13(9-12)15-10-11-5-2-1-3-6-11/h1-9,14H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOTVZLOJAIEAOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00191129 | |
| Record name | Benzyl 3-hydroxyphenyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00191129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Benzyloxy)phenol | |
CAS RN |
3769-41-3 | |
| Record name | Benzyl 3-hydroxyphenyl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003769413 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzyl 3-hydroxyphenyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00191129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(Benzyloxy)phenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details



































































































































































































































































Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


